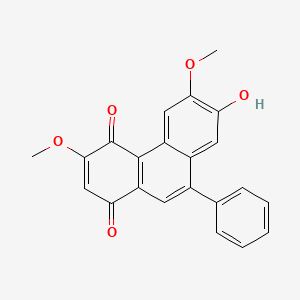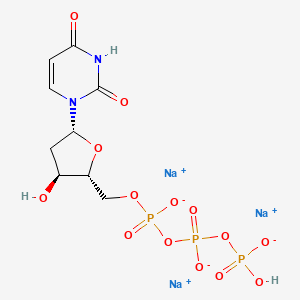
methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is a quaternary ammonium salt with a unique structure that includes a pyrrolidine ring and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride typically involves the quaternization of a pyrrolidine derivative. One common method is the reaction of (2R)-2-prop-2-enylpyrrolidine with methyl chloroformate under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide can be employed.
Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrrolidinium salts.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Products include saturated pyrrolidinium compounds.
科学的研究の応用
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially altering their function. The allyl group may also participate in covalent bonding with biological targets, leading to modifications in their activity.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-prop-2-enylpyrrolidine-1-carboxylate: Lacks the quaternary ammonium group, making it less polar and less reactive in nucleophilic substitution reactions.
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;bromide: Similar structure but with a bromide counterion, which may affect its solubility and reactivity.
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;iodide: Similar structure but with an iodide counterion, which may influence its biological activity and reactivity.
Uniqueness
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is unique due to its specific combination of a quaternary ammonium group and an allyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMINVQYJGVCCV-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC[NH2+]1)CC=C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CCC[NH2+]1)CC=C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112348-46-6 |
Source


|
| Record name | L-Proline, 2-(2-propen-1-yl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112348-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)






![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)





